trans-3-(3-Pyridyl)acrylic acid

Solid-state photochemistry [2+2] photodimerization Crystal engineering

Specify trans-3-(3-Pyridyl)acrylic acid (CAS 1126-74-5) for intrinsic solid-state photoreactivity—no salt formation required. This isomer alone delivers head-to-head (HH) [2+2] photodimerization to yield HH-rctt-3,3′-BPCD directly, unlike the photoinert 2-pyridyl analog. Its bifunctional hard carboxylate/soft pyridyl donor system selectively binds both f-block (Nd³⁺) and d-block (Cu²⁺) metals for constructing luminescent 3D heterometallic coordination polymers. Serves as the ideal negative control in anti-TMV SAR campaigns. Available at ≥98% purity. Order now.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 1126-74-5
Cat. No. B048605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-(3-Pyridyl)acrylic acid
CAS1126-74-5
Synonyms3-(3-Pyridyl)-2-propenoic Acid;  3-(3-Pyridyl)acrylic Acid;  3-(3’-Pyridyl)acrylic Acid;  3-(Pyridin-3-yl)acrylic Acid;  Pyridyl-3-acrylic Acid;  β-(3-Pyridyl)-acrylic Acid;  ω-(3-Pyridyl)acrylic Acid
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)O
InChIInChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+
InChIKeyVUVORVXMOLQFMO-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>22.4 [ug/mL] (The mean of the results at pH 7.4)

trans-3-(3-Pyridyl)acrylic acid (CAS 1126-74-5) | A Bifunctional Pyridine-Carboxylate Building Block


trans-3-(3-Pyridyl)acrylic acid (CAS 1126-74-5) is a heteroaromatic α,β-unsaturated carboxylic acid featuring a pyridyl group at the meta position relative to the acrylic acid moiety. It belongs to the trans-3-aryl acrylic acid class and functions as a bifunctional ligand possessing both a hard carboxylate oxygen donor and a softer pyridyl nitrogen donor, enabling its use as an organic linker for constructing heterometallic coordination frameworks [1]. The compound exhibits a melting point of 232-235 °C and is a solid at room temperature, available at purities up to 99.87% .

Why Substituting trans-3-(3-Pyridyl)acrylic acid with Positional Isomers Alters Photochemical and Coordination Outcomes


The position of the nitrogen atom on the pyridyl ring fundamentally dictates the solid-state photoreactivity and coordination geometry of trans-3-(pyridyl)acrylic acid isomers. trans-3-(3-Pyridyl)acrylic acid (3-PA) is intrinsically photoreactive and undergoes solid-state [2+2] photodimerization in a head-to-head (HH) orientation to yield HH-rctt-3,3′-BPCD [1]. In contrast, trans-3-(2-pyridyl)acrylic acid (2-PA) is photoinert in its native crystalline state and requires salt formation (e.g., with HCl, CF3CO2H, or H2SO4) to become photoreactive, whereupon it dimerizes in a head-to-tail (HT) fashion [1]. Furthermore, the bifunctional hard/soft donor character of the 3-pyridyl isomer enables selective binding to both hard (e.g., Nd3+) and soft (e.g., Cu2+) metal centers, a property not equally accessible to the 2-pyridyl or 4-pyridyl analogs due to differing N-atom accessibility and electronic distribution [2].

Quantitative Differentiation Evidence for trans-3-(3-Pyridyl)acrylic acid: Head-to-Head vs. Head-to-Head Photochemical and Structural Data


Solid-State Photoreactivity: trans-3-(3-Pyridyl)acrylic acid vs. trans-3-(2-Pyridyl)acrylic acid

trans-3-(3-Pyridyl)acrylic acid (3-PA) is intrinsically photoreactive in its native crystalline form, undergoing [2+2] photodimerization in a head-to-head (HH) orientation to yield HH-rctt-3,3′-BPCD. In contrast, trans-3-(2-pyridyl)acrylic acid (2-PA) is photoinert and requires prior salt formation with strong acids (HCl, CF3CO2H, H2SO4) to become photoreactive, whereupon it dimerizes in a head-to-tail (HT) orientation [1].

Solid-state photochemistry [2+2] photodimerization Crystal engineering

Antiviral Activity: trans-3-(3-Pyridyl)acrylic acid in the Context of trans-3-Aryl Acrylic Acid SAR

In a systematic SAR study of 34 trans-3-aryl acrylic acid derivatives against TMV, trans-3-(3-pyridyl)acrylic acid (Compound 15) exhibited essentially no in vitro antiviral activity (0% inhibition rate at 500 mg/mL) and minimal in vivo protection effect (8.3%). This serves as a critical negative control or baseline data point, demonstrating that the simple 3-pyridyl substitution is insufficient for anti-TMV activity, in stark contrast to highly active analogs like Compound 20 (trans-3-(1,2,3-benzothiadiazole-7-yl)acrylic acid) which showed 52.2% in vitro inhibition and 49.7% protection effect [1].

Antiviral agents Tobacco mosaic virus (TMV) Structure-activity relationship (SAR)

Coordination Chemistry: Bifunctional Ligand Behavior with Hard and Soft Metal Centers

trans-3-(3-Pyridyl)acrylic acid acts as a bifunctional linker, enabling the construction of a 3D heterometallic coordination polymer [Cu3(C8H6NO2)6Nd2(NO3)6] (1) by selectively binding the hard carboxylate oxygen to Nd3+ and the softer pyridyl nitrogen to Cu2+ [1]. This contrasts with simpler analogs lacking the pyridyl nitrogen (e.g., cinnamic acid) which cannot engage in such selective heterometallic bridging. The resulting material exhibits luminescence properties, a characteristic of f-block metal-organic frameworks [1].

Coordination polymers Metal-organic frameworks (MOFs) Heterometallic complexes

Optimal Research and Procurement Scenarios for trans-3-(3-Pyridyl)acrylic acid Based on Differentiated Evidence


Solid-State Photoreactivity Studies and Stereoselective Cyclobutane Synthesis

This compound is uniquely suited for solid-state [2+2] photodimerization studies where a head-to-head (HH) stereochemical outcome is desired without the need for pre-functionalization or salt formation. Its intrinsic photoreactivity contrasts sharply with the photoinert 2-pyridyl isomer, making it the preferred choice for investigating HH-cyclobutane formation and for synthesizing HH-rctt-3,3′-BPCD as a scaffold for further functionalization [1].

Antiviral SAR Studies and Negative Control for TMV Inhibition Assays

Due to its well-documented lack of anti-TMV activity (0% in vitro inhibition at 500 mg/mL), trans-3-(3-pyridyl)acrylic acid serves as an ideal negative control in structure-activity relationship (SAR) campaigns focused on trans-3-aryl acrylic acid derivatives. It provides a critical baseline for quantifying the activity enhancement achieved by introducing fused heterocyclic substituents (e.g., benzothiadiazole) and is a valuable comparator for validating new antiviral assays targeting TMV [1].

Synthesis of Luminescent Heterometallic Coordination Polymers and MOFs

The compound's bifunctional nature, featuring both hard carboxylate and soft pyridyl donors, makes it an indispensable linker for constructing 3D heterometallic coordination polymers that incorporate both f-block (e.g., Nd3+) and d-block (e.g., Cu2+) metal ions. This specific application leverages its unique coordination chemistry to produce materials with tunable luminescence properties, which are of interest for optical sensing, light-emitting devices, and catalysis research [1][2].

Technical Documentation Hub

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